Sophoraflavanone B

Catalog No.
S561450
CAS No.
68682-02-0
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoraflavanone B

CAS Number

68682-02-0

Product Name

Sophoraflavanone B

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3

InChI Key

LPEPZZAVFJPLNZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Synonyms

2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 8-isopentenylnaringenin; (±)-8-Prenylnaringenin; (±)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one;

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Sophoraflavanone B is a prenylated flavonoid primarily isolated from the roots of Sophora flavescens, a plant known for its traditional medicinal applications. This compound is characterized by its unique chemical structure, which includes a flavanone backbone with prenyl groups that enhance its biological activity. The molecular formula of Sophoraflavanone B is C20H20O5C_{20}H_{20}O_5 . Its structure features multiple hydroxyl groups and isoprenoid units, which contribute to its antioxidant and antimicrobial properties.

Biological Activity:

Sophoraflavanone B has been shown to possess various biological activities, including:

  • Antimicrobial activity: Studies indicate that Sophoraflavanone B can inhibit the growth of certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The exact mechanism of this inhibition is still under investigation, but it might involve disrupting the bacterial cell membrane.
  • Estrogenic effects: Due to its structural similarity to the female sex hormone estrogen, Sophoraflavanone B is considered a phytoestrogen. Research suggests it can bind to estrogen receptors and potentially exert weak estrogenic or antiestrogenic effects depending on the cellular context.

Sophoraflavanone B, also known as 8-prenylnaringenin (8-PN), is a prenylated flavonoid found in various plants, including hops (Humulus lupulus) and Desmodium caudatum []. It has gained interest in scientific research due to its potential health benefits and unique properties.

Phytoestrogenic Activity

One of the most studied aspects of Sophoraflavanone B is its phytoestrogenic activity. Phytoestrogens are plant-derived compounds with structural similarities to the female sex hormone, estrogen. Studies have shown that Sophoraflavanone B binds to both estrogen receptor alpha (ERα) and beta (ERβ) with similar affinity, acting as a full agonist for ERα []. This suggests it may mimic some of the effects of estrogen in the body.

While Sophoraflavanone B demonstrates strong binding to estrogen receptors, its overall estrogenic potency is considerably lower compared to estradiol, the natural human estrogen []. This makes it a potentially safer alternative for therapeutic applications targeting estrogen-related conditions.

Other Potential Applications

Beyond its phytoestrogenic activity, Sophoraflavanone B is being explored for other potential health benefits. Research suggests it may possess:

  • Antimicrobial properties: Studies indicate Sophoraflavanone B may exhibit activity against certain bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Antiplatelet aggregation effects: Some research suggests Sophoraflavanone B might play a role in inhibiting the clumping of blood platelets, potentially impacting cardiovascular health. However, further investigation is needed to confirm these findings.
Typical of flavonoids, including:

  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization, potentially leading to derivatives with enhanced or altered activity.
  • Oxidation: It can undergo oxidation reactions, which may affect its stability and biological efficacy.
  • Conjugation: The compound can form conjugates with other biomolecules, impacting its pharmacokinetics and bioavailability .

Sophoraflavanone B exhibits a range of biological activities:

  • Antimicrobial Properties: Notably effective against methicillin-resistant Staphylococcus aureus, it disrupts bacterial membranes, making it a candidate for antibiotic development .
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects: The compound has demonstrated potential in modulating inflammatory pathways, which may be beneficial in treating various inflammatory conditions .

The synthesis of Sophoraflavanone B can be achieved through several methods:

  • Natural Extraction: Primarily obtained from the roots of Sophora flavescens, where it exists alongside other bioactive compounds.
  • Chemical Synthesis: Total synthesis approaches have been developed, utilizing various organic reactions to construct the flavonoid framework and introduce prenyl groups .
  • Biotechnological Methods: Recent advances include using microbial fermentation to produce Sophoraflavanone B, offering a sustainable alternative to chemical synthesis.

Interaction studies have shown that Sophoraflavanone B can enhance the efficacy of conventional antibiotics when used in combination therapies. For instance, studies indicate synergistic effects when combined with other antimicrobial agents against resistant strains of bacteria . Additionally, its interactions with cellular pathways suggest potential roles in modulating immune responses.

Similar Compounds

Several compounds share structural similarities with Sophoraflavanone B. Here are notable examples:

Compound NameStructure TypeUnique Features
Sophoraflavanone APrenylated flavanoneExhibits similar antimicrobial properties
KurarinonePrenylated flavonoidKnown for potent antimicrobial effects
XanthohumolPrenylated chalconeExhibits anti-cancer properties
Licochalcone AChalconeDemonstrates anti-inflammatory activity

These compounds highlight the uniqueness of Sophoraflavanone B through its specific structural features and biological activities that differentiate it from other related flavonoids. The presence of multiple hydroxyl groups and prenyl substituents plays a critical role in defining its functional properties.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

340.13107373 g/mol

Monoisotopic Mass

340.13107373 g/mol

Heavy Atom Count

25

Wikipedia

Sophoraflavanone B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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